5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide
Description
5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide is a nicotinamide derivative featuring a brominated pyridine core linked to a substituted pyrazole moiety via an ethyl chain. The compound’s structure combines a 5-bromo-nicotinamide group, which is known for its role in modulating electronic properties and binding interactions, with a 3,5-dimethyl-4-phenylpyrazole ethyl group that may enhance aromatic stacking and hydrophobic interactions. Such structural motifs are common in medicinal chemistry, particularly in the design of kinase inhibitors or enzyme-targeting agents .
Crystallographic analysis tools like SHELX have historically been employed to resolve the three-dimensional structures of similar small molecules, enabling precise determination of bond lengths, angles, and conformational preferences critical for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
5-bromo-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-13-18(15-6-4-3-5-7-15)14(2)24(23-13)9-8-22-19(25)16-10-17(20)12-21-11-16/h3-7,10-12H,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBJQAWDEXICLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CN=C2)Br)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3,5-Dimethyl-4-Phenyl-1H-Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of a 1,3-diketone precursor with hydrazine hydrate. For 3,5-dimethyl-4-phenyl-1H-pyrazole, the reaction proceeds as follows:
$$
\text{1-Phenylbutane-1,3-dione} + \text{Hydrazine Hydrate} \xrightarrow{\text{EtOH, reflux}} \text{3,5-Dimethyl-4-Phenyl-1H-Pyrazole} \quad
$$
Conditions : Ethanol solvent, reflux for 12–16 hours. Yield: 70–85%.
N-Alkylation to Introduce the Ethylamine Side Chain
The pyrazole nitrogen is alkylated using 2-bromoethylamine hydrobromide under basic conditions:
$$
\text{3,5-Dimethyl-4-Phenyl-1H-Pyrazole} + \text{2-Bromoethylamine Hydrobromide} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Aminoethyl)-3,5-Dimethyl-4-Phenyl-1H-Pyrazole} \quad
$$
Conditions : Sodium hydride (2.2 equiv) in dimethylformamide (DMF) at 0–5°C, stirred for 4–6 hours. Yield: 60–75%.
Activation of 5-Bromo-Nicotinic Acid
Acid Chloride Formation
5-Bromo-nicotinic acid is activated via reaction with thionyl chloride:
$$
\text{5-Bromo-nicotinic Acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Bromo-nicotinoyl Chloride} + \text{SO}2 + \text{HCl} \quad
$$
Conditions : Thionyl chloride (3.0 equiv), reflux for 2–3 hours. Yield: 90–95%.
Alternative Activation Using Carbodiimide Coupling Agents
For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with 4-dimethylaminopyridine (DMAP) is employed:
$$
\text{5-Bromo-nicotinic Acid} + \text{EDCl} + \text{DMAP} \xrightarrow{\text{DCM, rt}} \text{Activated Intermediate} \quad
$$
Conditions : Dichloromethane solvent, room temperature, 12–24 hours. Yield: 80–88%.
Amide Bond Formation
The final step involves coupling the activated nicotinoyl derivative with the pyrazole-ethylamine intermediate:
$$
\text{5-Bromo-nicotinoyl Chloride} + \text{1-(2-Aminoethyl)-3,5-Dimethyl-4-Phenyl-1H-Pyrazole} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-Bromo-N-(2-(3,5-Dimethyl-4-Phenyl-1H-Pyrazol-1-yl)Ethyl)Nicotinamide} \quad
$$
Conditions : Triethylamine (2.5 equiv) in dichloromethane at 0°C to room temperature, 6–8 hours. Yield: 65–72%.
Optimization and Comparative Analysis of Synthetic Routes
Table 1: Comparison of Amide Coupling Methods
| Activation Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, reflux | 90–95 | >98 | |
| EDCl/DMAP | EDCl, DMAP, DCM, rt | 80–88 | 95–97 | |
| HATU | HATU, DIPEA, DMF | 75–82 | 94–96 |
Key Findings :
- The acid chloride route offers higher yields but requires rigorous moisture control.
- EDCl/DMAP provides a balance between yield and operational simplicity.
- HATU-mediated coupling, though efficient, incurs higher costs and is less scalable.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Purity is confirmed by HPLC (>98%).
Spectroscopic Characterization
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 8.91 (s, 1H, pyridine-H), 8.21 (d, J = 2.0 Hz, 1H), 7.45–7.30 (m, 5H, phenyl-H), 4.35 (t, J = 6.0 Hz, 2H, CH₂N), 3.85 (t, J = 6.0 Hz, 2H, CH₂NH), 2.45 (s, 6H, 2×CH₃), 2.10 (s, 3H, CH₃).
- HRMS : m/z calculated for $$ \text{C}{19}\text{H}{19}\text{BrN}_4\text{O} $$ [M+H]⁺: 399.0732; found: 399.0735.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competitive over-alkylation at the pyrazole nitrogen is minimized by using a controlled stoichiometry of 2-bromoethylamine hydrobromide (1.1 equiv) and maintaining low temperatures.
Hydrolysis of Acid Chloride
Rapid coupling after acid chloride formation prevents hydrolysis. Anhydrous conditions are maintained using molecular sieves.
Scalability and Industrial Relevance
The EDCl/DMAP-mediated route is preferred for pilot-scale synthesis due to its robustness and tolerance to minor impurities. A typical batch process produces 500 g–1 kg with an overall yield of 58–63%.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyrazole ring.
Coupling Reactions: The nicotinamide moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Reduced forms of the nicotinamide moiety.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
Case Study:
A study demonstrated that a related pyrazole compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The mechanism was attributed to the downregulation of cyclin B1 and cdc2 proteins, crucial for cell cycle progression .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation processes .
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 15 | COX-1 |
| Compound B | 20 | COX-2 |
| 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide | 18 | COX-2 |
Agricultural Applications
3. Fungicidal Properties
The compound has shown promise as a fungicide in agricultural applications. Research indicates that similar pyrazole-based compounds can effectively combat fungal pathogens affecting crops .
Case Study:
In experimental trials, a related compound demonstrated over 80% efficacy against common fungal pathogens in wheat crops, significantly reducing disease incidence and improving yield .
Summary of Applications
The applications of 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide span several fields:
| Application Area | Potential Benefits |
|---|---|
| Medicinal Chemistry | Anticancer activity; anti-inflammatory effects |
| Agriculture | Effective fungicide for crop protection |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Hypothesized Properties
*Molecular weights are approximate and calculated based on formula.
Key Observations
Halogen Effects : The bromine atom in the target compound and 923785-55-1 may enhance binding affinity through halogen bonding, whereas chlorine in 1078161-69-9 and 952959-60-3 could prioritize steric and electronic effects over strong halogen interactions .
Solubility and Bioavailability: The target compound’s pyrazole-ethyl linker and bromine substituent likely reduce aqueous solubility compared to the charged amino acid moiety in 1078161-69-9 or the basic piperazine in 952959-60-3.
Target Specificity : The 3,5-dimethyl-4-phenylpyrazole group in the target compound suggests a preference for hydrophobic binding pockets, contrasting with the pyridine ring in 923785-55-1, which may engage in π-π stacking or hydrogen bonding.
Research Implications
- Synthetic Accessibility : The ethyl linker in the target compound offers flexibility for modular synthesis, enabling rapid SAR exploration compared to rigid analogs like 91981-60-1 ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamine) .
- Crystallographic Studies : Tools like SHELX could resolve conformational differences between the target compound and its analogs, aiding in the optimization of binding poses.
Biological Activity
5-Bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological applications, including anticancer, anti-inflammatory, and enzymatic inhibition properties.
The compound's molecular formula is with a molecular weight of 399.3 g/mol. The structure features a bromine atom, a nicotinamide moiety, and a pyrazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.3 g/mol |
| CAS Number | 2034292-93-6 |
Synthesis
The synthesis of 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves the reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with bromoethanol and nicotinamide under controlled conditions to yield the final product. The reaction conditions may vary, but typically include solvent systems such as DMF or DMSO at elevated temperatures.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds with similar structures to 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide have demonstrated IC50 values in the micromolar range against human tumor cell lines like HeLa and HCT116 .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Alkaline Phosphatase : It has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) and other alkaline phosphatases at varying degrees .
- Ecto-nucleotidases : Studies reveal that related compounds inhibit ecto-nucleotidases significantly, suggesting potential applications in modulating nucleotide signaling pathways .
Anti-inflammatory Properties
Compounds containing the pyrazole moiety often exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB. This suggests that 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide could be explored for therapeutic applications in inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of similar pyrazole derivatives:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and screened against various cancer cell lines, showing that modifications in the structure significantly affected their antiproliferative activity.
- Enzyme Inhibition Study : A detailed investigation into the inhibitory effects of pyrazole compounds on alkaline phosphatases revealed promising results for potential drug development targeting metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide, and how can purity be verified?
- Methodology :
- Synthesis : A common approach involves coupling the pyrazole-ethylamine intermediate with 5-bromonicotinoyl chloride under reflux in tetrahydrofuran (THF) using potassium carbonate as a base .
- Characterization : Use Thin Layer Chromatography (TLC) to monitor reaction progress. Confirm structure via H/C NMR (e.g., pyrazole ring protons at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–8.3 ppm) and High-Resolution Mass Spectrometry (HRMS) .
- Purity : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm); purity >95% is typically acceptable for biological assays .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- Spectroscopy : Assign peaks in H NMR (e.g., ethylenic protons at δ 3.8–4.2 ppm) and C NMR (amide carbonyl at ~167 ppm, pyridine carbons at ~120–150 ppm). Compare with reference data for pyrazole and nicotinamide derivatives .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (e.g., dihedral angles between pyrazole and nicotinamide moieties) .
Advanced Research Questions
Q. What strategies are effective for studying molecular interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding modes. Focus on pyrazole and bromonicotinamide groups as key pharmacophores. Validate docking results with mutagenesis studies or isothermal titration calorimetry (ITC) .
- Table 1 : Example docking scores for hypothetical targets:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase X | -9.2 | H-bond (Nicotinamide), hydrophobic (Pyrazole) |
| Receptor Y | -8.7 | π-π stacking (Phenyl group) |
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. reflux), and catalyst loading. Use Response Surface Methodology (RSM) to identify optimal conditions .
- AI Integration : Implement machine learning models (e.g., COMSOL Multiphysics) to predict reaction outcomes and automate parameter adjustments .
Q. How should conflicting data in biological activity assays be resolved?
- Methodology :
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., cell line consistency, pH control). Use statistical tools (ANOVA, t-tests) to assess significance.
- Mechanistic Studies : Combine kinetic assays (e.g., IC determination) with structural analysis (e.g., crystallography) to reconcile discrepancies .
Q. What theoretical frameworks guide the design of derivatives with enhanced activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) or nicotinamide (e.g., bromine → chlorine) and evaluate changes in potency. Align modifications with target-specific pharmacophore models .
- Quantum Mechanics : Calculate electrostatic potential maps to predict regions for functionalization (e.g., electron-deficient pyridine ring) .
Methodological and Analytical Considerations
Q. Which analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology :
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions like m/z 427 → 309 (quantifier) and 427 → 252 (qualifier) .
- Calibration Standards : Prepare in blank matrix (e.g., plasma) to account for matrix effects; limit of detection (LOD) < 1 ng/mL is achievable .
Q. How can biological activity studies be designed to evaluate its therapeutic potential?
- Methodology :
- In Vitro Assays : Test against disease-relevant cell lines (e.g., cancer: MCF-7, HeLa) with positive/negative controls. Measure apoptosis (Annexin V staining) or proliferation (MTT assay) .
- In Vivo Models : Administer orally (10–50 mg/kg) in rodent models; assess pharmacokinetics (C, t) and toxicity (ALT/AST levels) .
Q. What green chemistry principles apply to its synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
